molecular formula C15H15NO4S B14396922 2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid CAS No. 88312-80-5

2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid

Cat. No.: B14396922
CAS No.: 88312-80-5
M. Wt: 305.4 g/mol
InChI Key: NDQCPTHOFMZSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a methylamino group, and a sulfonyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2-amino-5-methylbenzoic acid followed by the introduction of the methylamino group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the methylamino group may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target proteins and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzoic acid: This compound shares a similar benzene ring structure but lacks the sulfonyl group.

    Benzoic acid, 2-(methylamino)-: Similar in structure but without the sulfonyl group, making it less reactive in certain chemical reactions.

    Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester: An ester derivative with different reactivity and applications.

Uniqueness

2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid is unique due to the presence of both the sulfonyl and methylamino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research and industry.

Properties

CAS No.

88312-80-5

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

2-[5-methyl-2-(methylamino)phenyl]sulfonylbenzoic acid

InChI

InChI=1S/C15H15NO4S/c1-10-7-8-12(16-2)14(9-10)21(19,20)13-6-4-3-5-11(13)15(17)18/h3-9,16H,1-2H3,(H,17,18)

InChI Key

NDQCPTHOFMZSAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC)S(=O)(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.